3-Amino-6-methoxy-[1,5]naphthyridin-4-ol
Description
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-amino-6-methoxy-1H-1,5-naphthyridin-4-one |
InChI |
InChI=1S/C9H9N3O2/c1-14-7-3-2-6-8(12-7)9(13)5(10)4-11-6/h2-4H,10H2,1H3,(H,11,13) |
InChI Key |
IUACOLUAPJMTAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=C(C2=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, molecular weights, and physicochemical properties:
Functional Group Impact on Bioactivity
- Amino vs. Fluoro at Position 3: The amino group in the target compound enables hydrogen bonding, critical for interactions with topoisomerases or microbial targets . In contrast, the fluoro analog (3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol) exhibits greater metabolic stability due to fluorine’s resistance to oxidative degradation, though it may lack direct hydrogen-bonding interactions .
- Carboxylic Acid vs. Hydroxyl at Position 4 : The carboxylic acid in 6-Methoxy-1,5-naphthyridine-4-carboxylic acid increases acidity (pKa ~2-3) compared to the hydroxyl group (pKa ~10), influencing solubility and ionizability under physiological conditions .
- Pyrrolidinylamine vs.
Positional Isomerism and Ring Effects
- 1,5- vs. 1,7-Naphthyridine Cores: The 1,5-naphthyridine core in the target compound offers distinct electronic properties compared to 1,7-naphthyridines (e.g., 6-Methoxy-1,7-naphthyridin-4(1H)-one).
- Antimicrobial and Anticancer Activities: 1,5-Naphthyridines with methoxy and amino groups (e.g., pyronaridine I) show potent antimalarial activity, while benzo[b]naphthyridines demonstrate cytotoxicity against cancer cells (e.g., HL-60, HeLa) . The target compound’s substituents may similarly target parasitic or proliferative pathways.
Q & A
Q. What are the common synthetic routes for 3-Amino-6-methoxy-[1,5]naphthyridin-4-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyridine derivatives. For example, nitro-substituted intermediates (e.g., 3-nitro-1,5-naphthyridine) can be reduced using hydrogen gas with palladium on carbon (Pd/C) under controlled pressure (1–3 atm) to yield the amino group . Methoxy groups are introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C). Purification often employs column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Optimization focuses on solvent polarity, catalyst loading, and reaction time to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing 3-Amino-6-methoxy-[1,5]naphthyridin-4-ol?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming substitution patterns. For instance, the methoxy group (-OCH₃) appears as a singlet near δ 3.9 ppm in 1H NMR, while aromatic protons show splitting patterns indicative of naphthyridine ring geometry .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) in positive mode is preferred for detecting protonated ions [M+H]+ .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹ for the amino group) .
Q. What reactive sites in 3-Amino-6-methoxy-[1,5]naphthyridin-4-ol influence its chemical behavior?
- Methodological Answer : The amino group (-NH₂) at position 3 is nucleophilic and prone to acylation or alkylation. The methoxy group at position 6 can undergo demethylation under acidic conditions (e.g., HBr in acetic acid) to form hydroxyl derivatives. The naphthyridine core participates in electrophilic aromatic substitution at electron-rich positions (e.g., nitration at position 2) . Reactivity studies should use kinetic monitoring (e.g., HPLC) to track intermediate formation.
Advanced Research Questions
Q. How to design experiments to evaluate the antifungal activity of 3-Amino-6-methoxy-[1,5]naphthyridin-4-ol against soilborne pathogens?
- Methodological Answer :
- In vitro Assays : Use potato dextrose agar (PDA) plates inoculated with Sclerotium rolfsii. Prepare compound solutions in DMSO (≤1% v/v) and test concentrations from 1–100 µg/ml. Measure radial mycelial growth inhibition after 72 hours at 25°C, with tebuconazole as a positive control .
- Field Trials : Apply compound formulations (e.g., 10% SC) at 100 g/ha during early disease onset. Monitor disease loci reduction and pod yield compared to untreated controls. Ensure randomized block design with ≥3 replicates .
Q. How can researchers resolve contradictions between in vitro potency and field efficacy data for this compound?
- Methodological Answer : Discrepancies often arise from systemic mobility and environmental stability. Measure octanol-water partition coefficients (LogKow) via HPLC to assess hydrophilicity; lower LogKow (e.g., 2.7 vs. 3.4 for tebuconazole) suggests better soil penetration . Conduct soil adsorption studies using batch equilibrium methods (OECD Guideline 106) to evaluate binding to organic matter. Field applications may require adjuvants (e.g., surfactants) to enhance foliar uptake .
Q. What computational strategies predict the binding interactions of 3-Amino-6-methoxy-[1,5]naphthyridin-4-ol with fungal targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with fungal chitin synthase (PDB: 6JKA) or cytochrome P450 (CYP51) structures. Prioritize hydrogen bonding with amino groups and π-π stacking with aromatic residues .
- QSAR Modeling : Train models on pyrazole/naphthyridine derivatives with known IC50 values. Descriptors include topological polar surface area (TPSA) and H-bond donor/acceptor counts .
Data Analysis and Validation
Q. How to address inconsistencies in spectral data during structural elucidation?
- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For mass spectrometry, compare experimental isotopic patterns with theoretical simulations (e.g., Bruker Compass DataAnalysis). Contradictions may arise from tautomerism; test pH-dependent stability via UV-Vis spectroscopy .
Q. What statistical methods are appropriate for dose-response analysis in antifungal studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
